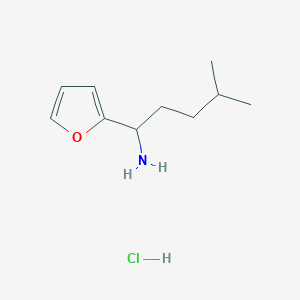
3-Chloro-5-iodo-4-methylpyridine
Descripción general
Descripción
3-Chloro-5-iodo-4-methylpyridine is a chemical compound with the CAS Number: 1261488-18-9 . It has a molecular weight of 253.47 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is 3-chloro-5-iodo-4-methylpyridine . The InChI code is 1S/C6H5ClIN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 . The InChI key is MUMQQVGYRVAMIV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.47 . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-Chloro-5-iodo-4-methylpyridine serves as a critical intermediate in the synthesis of various organic compounds, due to its halogenated pyridine structure which is amenable to further chemical modifications. For instance, it can undergo Suzuki coupling reactions, where it can be used to produce complex pyridine derivatives by coupling with different boronic acids or boronate esters in the presence of palladium catalysts. This process is instrumental in the synthesis of compounds that might have applications in medicinal chemistry, agrochemicals, and materials science (Wu et al., 2022).
Structural and Vibrational Studies
The structural and vibrational properties of halogenated pyridines, including compounds structurally similar to 3-Chloro-5-iodo-4-methylpyridine, have been extensively studied to understand their conformation, electronic structure, and potential reactivity. These studies involve advanced spectroscopic techniques like FTIR, FT-Raman, and X-ray crystallography, providing detailed insights into the molecular geometry, electronic transitions, and intermolecular interactions. Such investigations are crucial for designing new compounds with desired physical and chemical properties (Arjunan et al., 2012; Ban-Oganowska et al., 2001).
Chemical Transformations and Reactivity
The halogen atoms in 3-Chloro-5-iodo-4-methylpyridine make it a versatile reactant for various chemical transformations. These include halogen exchange reactions, nucleophilic substitutions, and cross-coupling reactions, which can lead to a wide range of functionalized pyridine derivatives. The reactivity of such halogenated pyridines is a subject of continuous research, aiming to develop new synthetic methodologies and understand the underlying reaction mechanisms (Schlosser & Bobbio, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-5-iodo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMQQVGYRVAMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















